molecular formula C22H34N8O8 B11821679 Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate

Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate

Cat. No.: B11821679
M. Wt: 538.6 g/mol
InChI Key: JIXBAIPPZSVHKT-UHFFFAOYSA-N
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Description

Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate is a complex organic compound that features a pyrazole ring, an amino group, and an oxalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.

    Formation of the Oxalate Moiety: The final step involves the reaction of the protected amino-pyrazole with oxalyl chloride to form the oxalate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxalate moiety to glycolate or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as reflux or in the presence of catalysts.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Glycolate derivatives.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to downstream biological effects.

    Pathways Involved: The compound may influence pathways related to cell signaling, metabolism, and gene expression, depending on its specific interactions.

Comparison with Similar Compounds

Similar Compounds

    Bis[2-(4-aminopyrazol-1-yl)ethyl] oxalate: Lacks the Boc protection group, making it more reactive.

    Bis[2-(4-hydroxypyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate:

Uniqueness

Bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate is unique due to its combination of a protected amino group and an oxalate moiety, which provides a balance of stability and reactivity. This makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C22H34N8O8

Molecular Weight

538.6 g/mol

IUPAC Name

bis[2-(4-aminopyrazol-1-yl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] oxalate

InChI

InChI=1S/C22H34N8O8/c1-21(2,3)35-19(33)29(9-7-27-13-15(23)11-25-27)37-17(31)18(32)38-30(20(34)36-22(4,5)6)10-8-28-14-16(24)12-26-28/h11-14H,7-10,23-24H2,1-6H3

InChI Key

JIXBAIPPZSVHKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCN1C=C(C=N1)N)OC(=O)C(=O)ON(CCN2C=C(C=N2)N)C(=O)OC(C)(C)C

Origin of Product

United States

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